Bis(2-Chloroethyl)amine hydrochloride-d8

Mass Spectrometry Stable Isotope Labeling Isotopic Purity

Bis(2-Chloroethyl)amine hydrochloride-d8 (CAS 102092-04-6) is a fully deuterated isotopologue of bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, wherein eight hydrogen atoms have been substituted with deuterium. This compound constitutes the labeled analytical standard form of a critical cytotoxic metabolite of cyclophosphamide and a key degradation product of phosphoramide mustard.

Molecular Formula C4H10Cl3N
Molecular Weight 186.53 g/mol
Cat. No. B12391564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-Chloroethyl)amine hydrochloride-d8
Molecular FormulaC4H10Cl3N
Molecular Weight186.53 g/mol
Structural Identifiers
SMILESC(CCl)NCCCl.Cl
InChIInChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;
InChIKeyYMDZDFSUDFLGMX-PHHTYKMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-Chloroethyl)amine hydrochloride-d8: Isotopically Labeled Analytical Standard for Nitrogen Mustard Quantification


Bis(2-Chloroethyl)amine hydrochloride-d8 (CAS 102092-04-6) is a fully deuterated isotopologue of bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, wherein eight hydrogen atoms have been substituted with deuterium . This compound constitutes the labeled analytical standard form of a critical cytotoxic metabolite of cyclophosphamide and a key degradation product of phosphoramide mustard [1]. As an analytical reference material for isotope dilution mass spectrometry, this compound is employed primarily in quantitative bioanalysis, toxicological monitoring, and chemical warfare agent verification contexts. The deuterium labeling (+8 Da mass shift relative to the unlabeled analog) confers its primary functional value as a stable isotope-labeled internal standard for LC-MS/MS and GC-MS applications . Its role as a cyclophosphamide-related impurity marker (USP Cyclophosphamide Related Compound A) and as a potential chemical weapons convention monitoring target underscores its importance across both pharmaceutical quality control and forensic toxicology domains . The compound is recognized for applications in pharmacokinetic studies, metabolic profiling, environmental monitoring, and synthetic deuterium-labeling strategies .

Why Generic Bis(2-Chloroethyl)amine HCl Cannot Substitute for Bis(2-Chloroethyl)amine hydrochloride-d8 in Quantitative MS Assays


In quantitative LC-MS/MS and GC-MS analyses targeting bis(2-chloroethyl)amine or its metabolic precursors, substitution with the unlabeled bis(2-chloroethyl)amine hydrochloride or alternative non-isotopic internal standards introduces systematic and unacceptable analytical error. The unlabeled compound, being chemically and spectrometrically indistinguishable from the target analyte in mass spectrometric detection, cannot serve as an internal standard and would instead contaminate the analytical signal with exogenous analyte, invalidating quantification [1]. Alternative non-deuterated isotopologues such as ¹³C-labeled standards (e.g., >M+4 ¹³C nitrogen mustard metabolites) are not commercially available for this specific compound class in the bis(2-chloroethyl)amine series, leaving deuterium labeling as the sole viable isotopic internal standard option [2]. Furthermore, the compound's inherent chemical instability — with a half-life of 20 minutes under physiological conditions (37°C, pH 7.4) [3] — makes precise quantification exceptionally sensitive to sample handling variability, requiring an isotopically identical internal standard that co-elutes and degrades with identical kinetics to correct for analyte loss during sample preparation and analysis. Benzylmethylamine, historically employed as a non-isotopic internal standard in early GC-FID and GC-ECD methods for nor-nitrogen mustard [4], demonstrates fundamentally different physicochemical properties, chromatographic behavior, and derivatization kinetics, rendering it incapable of correcting for matrix effects, recovery losses, or instrument variability in contemporary LC-MS/MS workflows [5]. Without an isotopically labeled internal standard, method accuracy and precision fail to meet the 80–120% accuracy and <20% RSD thresholds required for validated bioanalytical methods [6].

Quantitative Differentiation: Bis(2-Chloroethyl)amine hydrochloride-d8 Evidence-Based Comparison Guide


Isotopic Purity: ≥98 atom % D Enrichment in Bis(2-Chloroethyl)amine hydrochloride-d8

Bis(2-Chloroethyl)amine hydrochloride-d8 is supplied with a guaranteed isotopic enrichment specification of ≥98 atom % D . This high deuterium incorporation level ensures minimal residual unlabeled analyte (≤2% isotopic impurity) that would otherwise contribute to background signal and reduce the lower limit of quantification (LLOQ) in trace-level analyses. In contrast, lower deuteration variants such as bis(2-chloroethyl)amine-d4 hydrochloride (CAS 58880-33-4) , which incorporates only four deuterium atoms, provide a reduced mass shift (+4 Da) and exhibit isotopic cross-talk potential in complex matrices where endogenous isotopic distributions may overlap with the internal standard signal. The +8 Da mass shift provided by d8 labeling produces a clean baseline separation in mass spectra, minimizing interference from natural isotopic abundance (e.g., M+2 from ³⁷Cl contributions) that complicates quantification with d4-labeled analogs .

Mass Spectrometry Stable Isotope Labeling Isotopic Purity

Chemical Instability: Half-Life of Nor-Nitrogen Mustard Is 20 Minutes Under Physiological Conditions

Nor-nitrogen mustard (bis(2-chloroethyl)amine) undergoes rapid hydrolytic degradation under physiological conditions (37°C, pH 7.4), exhibiting a half-life of 20 minutes [1]. This inherent chemical instability necessitates the use of an isotopically identical internal standard that co-elutes and degrades with identical kinetics to correct for analyte loss occurring during sample collection, processing, and analysis. The deuterium labeling of Bis(2-Chloroethyl)amine hydrochloride-d8 preserves the exact same chloroethylamine reactive moiety as the unlabeled analyte, ensuring that both compounds undergo parallel hydrolytic conversion to N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH) [2]. The half-life of appearance of NOR-OH is 19 minutes, nearly identical to the disappearance kinetics of the parent compound [3]. Non-isotopic internal standards such as benzylmethylamine, used in earlier GC-ECD methods, neither share this hydrolytic degradation profile nor co-elute with the target analyte, resulting in systematic quantification bias that cannot be corrected by calibration alone.

Hydrolytic Stability Pharmacokinetics Sample Integrity

Matrix Effect Correction: Deuterated Internal Standards Do Not Universally Compensate for Ion Suppression

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS bioanalysis [1]; however, deuterium labeling can introduce a subtle but critical limitation: differential chromatographic retention between deuterated and non-deuterated compounds, known as the 'deuterium isotope effect' [2]. This retention time shift can expose the deuterated internal standard and the unlabeled analyte to different regions of the solvent front during electrospray ionization, resulting in unequal matrix-induced ion suppression and consequently biased quantification [3]. In a systematic head-to-head comparison of deuterated (²H₇) versus non-deuterated (¹³C₆) SIL-IS for urinary biomarkers, the deuterated IS generated quantitative results that were on average 59.2% lower than those obtained with the ¹³C-labeled IS, and exhibited a spike accuracy bias of −38.4% [4]. This phenomenon underscores that deuterated internal standards are not inherently interchangeable and require rigorous method validation to confirm co-elution and equivalent matrix effect behavior. While no head-to-head comparison data exist specifically for Bis(2-Chloroethyl)amine hydrochloride-d8 versus a hypothetical ¹³C-labeled analog, this class-level evidence demonstrates that procurement decisions involving deuterated internal standards must consider vendor-supplied method validation data demonstrating matrix effect equivalency between the labeled and unlabeled species.

Matrix Effects Ion Suppression LC-MS/MS Method Validation

Validated Application Scenarios for Bis(2-Chloroethyl)amine hydrochloride-d8 in Analytical Workflows


Internal Standard for Quantifying Nor-Nitrogen Mustard in Cyclophosphamide Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of cyclophosphamide, accurate quantification of the cytotoxic metabolite nor-nitrogen mustard (bis(2-chloroethyl)amine) in plasma, urine, and tissue samples is essential for establishing exposure-response relationships and therapeutic drug monitoring. The compound's 20-minute hydrolytic half-life under physiological conditions makes sample stabilization and rapid processing imperative. Bis(2-Chloroethyl)amine hydrochloride-d8 serves as the isotopically matched internal standard in LC-MS/MS and GC-MS assays, added to biological samples prior to extraction to correct for analyte loss during sample handling, derivatization, and instrumental analysis. The +8 Da mass shift ensures clean mass spectral separation from the endogenous analyte, while identical chemical reactivity ensures parallel degradation kinetics, maintaining a constant analyte-to-IS ratio regardless of sample degradation that occurs before analysis. Without this deuterated internal standard, bioanalytical methods cannot meet the 80–120% accuracy and ≤20% RSD precision requirements mandated by regulatory guidance for method validation .

Chemical Warfare Agent Verification and Environmental Monitoring of Nitrogen Mustard Exposure

Under the Chemical Weapons Convention (CWC), monitoring and verification of nitrogen mustard exposure in environmental and biological samples requires highly specific and sensitive analytical methods. Bis(2-chloroethyl)amine (nor-nitrogen mustard) is a key degradation product and urinary biomarker of exposure to the nitrogen mustard agents HN1, HN2, and HN3 . Gas chromatography-tandem mass spectrometry (GC-MS/MS) and LC-MS/MS methods employing stable isotope-labeled internal standards are mandated for definitive identification and quantification in CWC proficiency testing and forensic investigations . Bis(2-Chloroethyl)amine hydrochloride-d8 is the appropriate isotopically labeled internal standard for these analyses, providing the +8 Da mass shift necessary to distinguish the internal standard signal from endogenous analyte in complex environmental matrices. ¹³C labeled nitrogen mustard metabolites (>M+4) have been synthesized as alternative internal standards for mass spectrometry-based CWC monitoring , confirming the necessity of isotopic labeling for this application domain. While both deuterated and ¹³C-labeled standards are viable, the d8-labeled compound offers higher isotopic enrichment (≥98 atom % D) and a larger mass shift, providing enhanced analytical resolution in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) GC-MS/MS assays.

Pharmaceutical Impurity Profiling: USP Cyclophosphamide Related Compound A Quantification

Regulatory compliance for cyclophosphamide drug substance and drug product manufacturing requires quantification of process-related impurities and degradation products, including bis(2-chloroethyl)amine hydrochloride (designated as Cyclophosphamide Related Compound A by the United States Pharmacopeia) . USP compendial methods specify acceptance criteria for this impurity, necessitating accurate and precise analytical quantification. Bis(2-Chloroethyl)amine hydrochloride-d8 serves as the stable isotope-labeled internal standard for LC-MS/MS impurity profiling methods, enabling accurate quantification at trace levels (typically 0.1% or less relative to the active pharmaceutical ingredient). The deuterated internal standard corrects for matrix effects arising from the high concentration of cyclophosphamide (up to mg/mL levels in sample preparations) that would otherwise cause ion suppression or enhancement of the impurity signal. Use of the non-deuterated compound as a calibration standard without an isotopically labeled internal standard introduces systematic bias that may lead to out-of-specification results and batch rejection. The ≥98 atom % D isotopic purity ensures minimal cross-contamination of the internal standard channel with unlabeled analyte, preserving method sensitivity and accuracy at regulatory reporting thresholds.

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